Enzalutamide N-2'-(Trifluoromethyl)benzonitrile is a significant compound primarily recognized for its role in the treatment of metastatic castration-resistant prostate cancer. It is a derivative of enzalutamide, which is an androgen receptor inhibitor marketed under the trade name XTANDI by Astellas. The compound's full chemical name is 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide, and it is classified as an antineoplastic agent due to its mechanism of action against cancer cells .
The synthesis of enzalutamide involves several steps, primarily focusing on the formation of key intermediates. One notable method includes the reaction of 4-amino-2-trifluoromethyl benzonitrile with thiophosgene to produce 4-isothiocyanato-2-trifluoromethyl benzonitrile. This intermediate can then undergo cyclization with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-amino benzamide to yield enzalutamide.
This process can be enhanced by avoiding microwave irradiation, which has been shown to complicate large-scale production due to safety concerns associated with toxic reagents like thiophosgene. Alternative methods have also been proposed that utilize dimethylsulfoxide and isopropyl acetate as solvents for cyclization reactions, indicating a variety of synthetic pathways can be employed for the production of this compound .
Enzalutamide has a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C21H16F4N4O2S, with a molecular weight of 464.44 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, contributing to its lipophilicity and biological activity.
The compound lacks chiral centers, simplifying its characterization and ensuring consistent pharmacological properties across batches .
Enzalutamide's synthesis involves several key reactions:
These reactions highlight the importance of careful reagent selection and environmental considerations in the synthesis of enzalutamide .
Enzalutamide functions by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. It binds to the androgen receptor, preventing the binding of testosterone and dihydrotestosterone, thereby blocking their action. This inhibition leads to reduced proliferation of prostate cancer cells and induces apoptosis.
Clinical studies have demonstrated that enzalutamide significantly improves survival rates in patients with metastatic castration-resistant prostate cancer compared to traditional therapies .
Enzalutamide exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and bioavailability in clinical settings .
Enzalutamide N-2'-(Trifluoromethyl)benzonitrile is primarily used in oncology as a therapeutic agent for treating advanced prostate cancer. Its ability to inhibit androgen receptors makes it effective in delaying disease progression in patients who have not responded adequately to other treatments such as docetaxel.
Additionally, ongoing research explores its potential applications in other hormone-sensitive cancers, underscoring its significance in modern cancer therapy .
The synthesis of enzalutamide (4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide) relies on strategic bond formations between the trifluoromethylbenzonitrile moiety and the hydantoin core. The predominant synthetic route involves copper-mediated coupling for intermediate generation followed by isothiocyanate-mediated cyclization to establish the thiohydantoin ring system. These methodologies enable precise molecular assembly while addressing the steric and electronic challenges posed by the electron-withdrawing trifluoromethyl and cyano substituents [3] [6].
Copper catalysis plays a pivotal role in constructing key enzalutamide precursors, particularly through Ullmann-type C–N coupling reactions. The synthesis typically commences with 4-bromo-2-fluorobenzoic acid, which undergoes conversion to the corresponding acid chloride followed by amidation with methylamine to yield 4-bromo-2-fluoro-N-methylbenzamide. This intermediate then participates in a copper(I)-catalyzed coupling with 2-amino-2-methylpropanoic acid (or its ester derivatives) under basic conditions. Critical reaction parameters include:
The reaction efficiency is highly dependent on ligand selection and the exclusion of oxygen, achieving yields typically exceeding 85%. This step forms the essential C–N bond linking the fluorinated benzamide moiety to the aliphatic amino acid, creating the precursor for subsequent cyclization. The resulting 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Compound A) is isolated via crystallization from solvent mixtures like toluene/heptane [3] [6].
Table 1: Copper Catalysts in Enzalutamide Intermediate Synthesis
Catalyst System | Ligand | Base | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
CuI (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | DMSO | 18 | 88 |
CuI (8 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 12 | 92 |
CuBr (7 mol%) | L-Proline | K₂CO₃ | NMP | 24 | 83 |
The critical cyclization step necessitates the reactive 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2) intermediate. This compound is synthesized from commercially available 4-amino-2-(trifluoromethyl)benzonitrile through thiophosgene (CSCl₂) or safer thiocarbonyl transfer reagents like bis(trichloromethyl) carbonate (triphosgene) in combination with ammonium thiocyanate. The reaction proceeds via a dithiocarbamate salt intermediate that decomposes thermally or under acidic conditions to yield the isothiocyanate:
The highly electrophilic isothiocyanate group (Enzal-2) readily undergoes cyclocondensation with Compound A to form the thiohydantoin ring of enzalutamide. This reaction occurs in polar aprotic solvents (DMF, DMSO) or mixtures containing toluene/dichloromethane at elevated temperatures (50-60°C) for 4-6 hours. Crucially, the reaction avoids hazardous reagents and enables direct crystallization of the final product, significantly improving process viability compared to earlier microwave-assisted routes [1] [3] [4].
Polar aprotic solvents are indispensable for facilitating the nucleophilic attack during amide bond formation and the cyclocondensation step. Dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) enhance the solubility of ionic intermediates and stabilize transition states through dipole interactions. In the final cyclization between Compound A and Enzal-2:
Table 2: Solvent Systems for Cyclocondensation Step
Solvent System | Reaction Temperature (°C) | Time (h) | Conversion (%) | Enzalutamide Purity (%) | Key Impurities |
---|---|---|---|---|---|
DMF | 60 | 4 | 99.8 | 98.5 | Enzal-2A (<0.1%) |
Toluene/DCM (2:1) | 55 | 5 | 98.5 | 99.2 | Hydrolysis product (<0.3%) |
DMSO | 65 | 3.5 | 99.5 | 98.8 | Dimer (<0.2%) |
Isopropyl acetate/DMF (3:1) | 60 | 6 | 97.0 | 97.5 | Enzal-2 (1.2%), Enzal-2A (0.8%) |
Temperature control is paramount for maximizing enzalutamide yield while minimizing impurity generation during cyclization. The reaction profile exhibits distinct temperature dependencies:
Post-reaction processing involves controlled crystallization from methanol or methanol/water mixtures. Implementing a cooling gradient (reflux → 60°C → 0-5°C) significantly enhances crystal purity by selectively precipitating enzalutamide while impurities remain in solution. This process achieves isolated yields of 88-92% with HPLC purity ≥99.5% and reduces residual Enzal-2 and Enzal-2A to <100 ppm, meeting stringent genotoxic impurity specifications [4] [6].
The replacement of thiophosgene in Enzal-2 synthesis represents a cornerstone of green process optimization for enzalutamide. Thiophosgene generates highly toxic hydrogen chloride and carbonyl sulfide gas, complicating large-scale operations and requiring specialized containment. Alternative approaches include:
Genotoxic impurities require particular attention due to ICH M7 guidelines. Enzal-2 and Enzal-2A are classified as Class 3 and Class 2 impurities, respectively, demanding control at ≤9.4 ppm based on a maximum daily dose of 160 mg. Process refinements achieve this through:
Catalyst recycling and solvent selection significantly influence the Process Mass Intensity (PMI) of enzalutamide synthesis. Key advancements include:
Continuous processing has demonstrated particular advantages for the cyclocondensation step, reducing reaction time from 6 hours to 15 minutes through precise temperature control (75°C) in a tubular reactor. This approach enhances impurity control (total impurities <0.8%) while increasing space-time yield by 3.5-fold compared to batch processes [5].
Table 3: Green Chemistry Metrics Comparison in Enzalutamide Synthesis
Process Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Thiophosgene Equivalents | 1.5 | 0 (triphosgene/NH₄SCN used) | Eliminated acutely toxic reagent |
PMI (kg/kg API) | 187 | 89 | 52% reduction |
Copper Catalyst Waste | 0.8 kg/kg API | 0.15 kg/kg API | 81% reduction |
Genotoxic Impurities (sum) | 120 ppm | <10 ppm | >90% reduction |
Energy Consumption (MJ/kg API) | 410 | 220 | 46% reduction |
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: